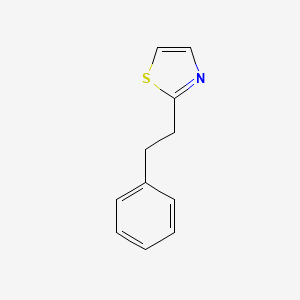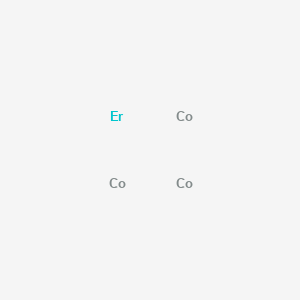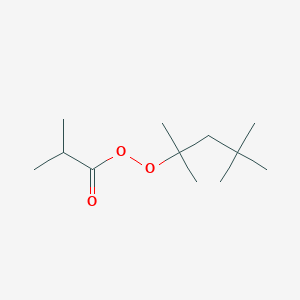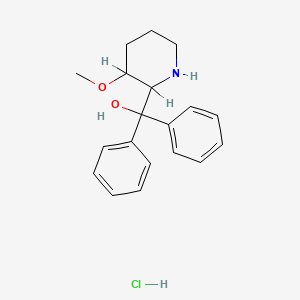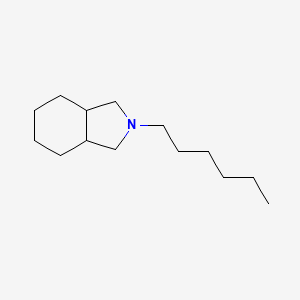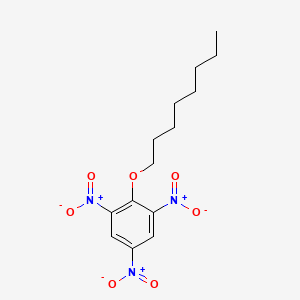
Germanium iodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iodogermane can be synthesized through several methods. One common approach involves the reaction of hydrogen iodide with germyl chloride (GeH₃Cl) at room temperature. This reaction yields iodogermane and hydrochloric acid as by-products . Another method involves the reaction of iodine with monogermane (GeH₄) in the gas phase, which produces iodogermane and hydrogen iodide .
Industrial Production Methods
Industrial production of iodogermane typically follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Iodogermane undergoes various chemical reactions, including:
Oxidation: Iodogermane can be oxidized to form germanium dioxide (GeO₂) and iodine.
Reduction: It can be reduced to form germane (GeH₄) and hydrogen iodide.
Substitution: Iodogermane can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and iodine.
Reduction: Germane (GeH₄) and hydrogen iodide.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Iodogermane has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Iodogermane derivatives are being investigated for their potential use in medical imaging and as therapeutic agents.
Mecanismo De Acción
The mechanism by which iodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. In chemical reactions, the germanium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Bromogermane (GeH₃Br): Similar to iodogermane but contains bromine instead of iodine.
Chlorogermane (GeH₃Cl): Contains chlorine instead of iodine.
Fluorogermane (GeH₃F): Contains fluorine instead of iodine.
Uniqueness
Iodogermane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reactivity and stability profiles for iodogermane .
Propiedades
Fórmula molecular |
GeI |
|---|---|
Peso molecular |
199.53 g/mol |
Nombre IUPAC |
iodogermanium |
InChI |
InChI=1S/GeI/c1-2 |
Clave InChI |
MLBDBPUCHBDKEA-UHFFFAOYSA-N |
SMILES canónico |
[Ge]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)

![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
